1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 6-(2-chlorophenyl)-2,4-dihydro-2-((4-methyl-1-piperazinyl)methylene)-8-nitro-, methanesulphonate
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Overview
Description
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 6-(2-chlorophenyl)-2,4-dihydro-2-((4-methyl-1-piperazinyl)methylene)-8-nitro-, methanesulphonate is a complex organic compound that belongs to the class of benzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 6-(2-chlorophenyl)-2,4-dihydro-2-((4-methyl-1-piperazinyl)methylene)-8-nitro-, methanesulphonate involves multiple steps, including the formation of the imidazo ring and the subsequent functionalization of the benzodiazepine core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 6-(2-chlorophenyl)-2,4-dihydro-2-((4-methyl-1-piperazinyl)methylene)-8-nitro-, methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating various conditions, including anxiety and insomnia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 6-(2-chlorophenyl)-2,4-dihydro-2-((4-methyl-1-piperazinyl)methylene)-8-nitro-, methanesulphonate involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction leads to the modulation of neurotransmitter activity, resulting in its therapeutic effects. The compound may also influence other pathways and molecular targets, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
1H-Imidazo(1,2-a)(1,4)benzodiazepin-1-one, 6-(2-chlorophenyl)-2,4-dihydro-2-((4-methyl-1-piperazinyl)methylene)-8-nitro-, methanesulphonate stands out due to its unique chemical structure, which imparts distinct pharmacological properties. Its specific interactions with molecular targets and its potential for modification make it a valuable compound for further research and development.
Properties
CAS No. |
61197-93-1 |
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Molecular Formula |
C24H25ClN6O6S |
Molecular Weight |
561.0 g/mol |
IUPAC Name |
(2E)-6-(2-chlorophenyl)-2-[(4-methylpiperazin-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one;methanesulfonic acid |
InChI |
InChI=1S/C23H21ClN6O3.CH4O3S/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24;1-5(2,3)4/h2-7,12,14H,8-11,13H2,1H3;1H3,(H,2,3,4)/b19-14+; |
InChI Key |
DDSDPQHQLNAGLJ-UGAWPWHASA-N |
Isomeric SMILES |
CN1CCN(CC1)/C=C/2\C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl.CS(=O)(=O)O |
Canonical SMILES |
CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl.CS(=O)(=O)O |
Origin of Product |
United States |
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